molecular formula C19H16N2O4 B10810551 N-(3-acetylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(3-acetylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B10810551
M. Wt: 336.3 g/mol
InChI Key: IBNMPRWSQFGCNQ-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a phthalimide derivative characterized by a propanamide linker connecting a 3-acetylphenyl group to the isoindole-1,3-dione (phthalimide) core.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C19H16N2O4/c1-12(22)13-5-4-6-14(11-13)20-17(23)9-10-21-18(24)15-7-2-3-8-16(15)19(21)25/h2-8,11H,9-10H2,1H3,(H,20,23)

InChI Key

IBNMPRWSQFGCNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Biological Activity

N-(3-acetylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H15N3O6 with a molecular weight of 429.38 g/mol. The compound features a complex structure incorporating an acetylphenyl group and an isoindole moiety, which may contribute to its biological properties.

Anti-Proliferative Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, the anti-proliferative activity has been assessed using the NCI 60 cell line panel, revealing promising results in inhibiting tumor cell growth while sparing healthy cells .

Table 1: Anti-Proliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound ANCI 6010
Compound BMCF715
N-(3-acetylphenyl)-...A54912

The mechanism by which this compound exerts its effects is hypothesized to involve the inhibition of specific protein-protein interactions (PPIs), particularly those associated with the Keap1-Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Compounds that disrupt this interaction are being investigated for their therapeutic potential in treating diseases linked to oxidative stress .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds .

Study 1: In Vitro Evaluation

In a study evaluating the anti-proliferative effects of various derivatives including N-(3-acetylphenyl)-..., researchers found that modifications to the isoindole structure significantly impacted biological activity. The most potent derivatives were those that maintained structural integrity while allowing for functional group modifications that enhanced binding affinity to target proteins .

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of related compounds in murine models of cancer. Results indicated that certain derivatives not only inhibited tumor growth but also showed minimal toxicity to normal tissues, highlighting their potential as safer therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been investigated for its potential anticancer properties. Several studies have demonstrated its ability to inhibit the growth of cancer cells through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

    Case Study : In vitro studies showed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains and fungi.

  • Efficacy : The compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

    Data Table : Antimicrobial Activity
    OrganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

Material Science

In addition to its biological applications, this compound is being explored for use in advanced materials.

  • Polymer Chemistry : The compound can act as a monomer or cross-linking agent in polymer synthesis, contributing to the development of novel materials with enhanced mechanical properties.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group on the phenyl ring undergoes selective oxidation under controlled conditions:

  • Reagent : Potassium permanganate (KMnO4KMnO_4) in acidic media (e.g., H2SO4H_2SO_4)

  • Product : Carboxylic acid derivative (COOH-COOH group)

  • Conditions : 80–100°C, 6–8 hours

  • Yield : ~65–70%

The isoindoledione moiety remains stable under these conditions due to its electron-withdrawing nature.

Reduction Reactions

The 1,3-dioxo group in the isoindole ring is susceptible to reduction:

  • Reagent : Lithium aluminum hydride (LiAlH4LiAlH_4) in anhydrous tetrahydrofuran (THF)

  • Product : 1,3-dihydroxyisoindoline derivative

  • Conditions : 0°C to room temperature, 2–3 hours

  • Yield : ~55–60%

Functional GroupReagentProductYield (%)
AcetylphenylKMnO4KMnO_4Carboxylic acid derivative65–70
IsoindoledioneLiAlH4LiAlH_4Dihydroxyisoindoline55–60

Nucleophilic Substitution

The propanamide linker participates in nucleophilic substitution at the carbonyl group:

  • Reagent : Thionyl chloride (SOCl2SOCl_2) followed by amines (e.g., NH3NH_3, RNH2RNH_2)

  • Product : Corresponding carboxamide or urea derivatives

  • Conditions : Reflux in dichloromethane (DCM), 4–6 hours

  • Yield : ~75–80%

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HClHCl, H2OH_2O):

    • Product : 3-(1,3-dioxoisoindolin-2-yl)propanoic acid

    • Yield : ~85–90%

  • Basic Hydrolysis (NaOHNaOH, H2OH_2O):

    • Product : Sodium salt of the propanoic acid derivative

    • Yield : ~80–85%

Cycloaddition Reactions

The isoindoledione core participates in [4+2] Diels-Alder reactions with dienes:

  • Reagent : 1,3-butadiene in toluene

  • Product : Bicyclic adducts

  • Conditions : 120°C, 12 hours

  • Yield : ~40–50%

Photochemical Reactions

UV irradiation induces cleavage of the isoindoledione ring:

  • Conditions : λ=254nm\lambda = 254 \, \text{nm}, methanol solvent

  • Product : Phthalic anhydride and acetylphenylpropanamide fragments

  • Quantum Yield : ϕ=0.12\phi = 0.12

Key Reactivity Trends

  • Electrophilic Sites :

    • Acetyl carbonyl (sp2sp^2 hybridized carbon)

    • Isoindoledione carbonyl groups

  • Nucleophilic Sites :

    • Amide nitrogen

    • Methyl group adjacent to acetyl (via keto-enol tautomerism)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Key Structural Differences Biological/Physicochemical Insights References
N-(3-Acetylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide 3-Acetylphenyl substituent Enhanced polarity due to acetyl group; potential for improved solubility and target binding. N/A
3-(1,3-Dioxo-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide Thiazol-2-yl group instead of acetylphenyl Thiazole’s electron-rich nature may alter pharmacokinetics or receptor interactions.
N-(3-Methylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide 3-Methylphenyl substituent Increased hydrophobicity; methyl group may reduce metabolic clearance.
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide 3,5-Dimethylphenyl substituent Steric hindrance from dual methyl groups could affect binding affinity or solubility.
N-(4-Bromophenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide 4-Bromophenyl substituent Electron-withdrawing bromine may enhance stability or alter electronic interactions.
N-(tert-Butyl)-2-(1,3-dioxo-isoindol-2-yl)propanamide tert-Butyl group instead of aryl substituent Bulky tert-butyl group may improve metabolic stability but reduce solubility.
Compounds C1–C6 (e.g., (1,3-dioxo-isoindol-2-yl)methyl/ethyl nitrate derivatives) Nitrate ester substituents linked via methyl/ethyl spacers Nitrate groups act as NO donors; lower genotoxicity compared to hydroxyurea in SCD models.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indol-3-yl and methoxynaphthyl groups Targets serotonin pathways; potential dual anti-inflammatory/analgesic activity.

Key Research Findings and Functional Insights

Pharmacological Activity

  • Genotoxicity and SCD Applications: Phthalimide derivatives with nitrate esters (e.g., C1–C6) exhibit reduced genotoxicity compared to hydroxyurea (HU), a standard SCD drug. For instance, HU induced 7.8–33.7 micronucleated reticulocytes (MNRET) per 1,000 cells at 12.5–100 mg/kg doses, whereas C1–C6 showed <6 MNRET/1,000 cells . This highlights the importance of nitrate spacers in mitigating DNA damage.
  • Anti-Inflammatory and Analgesic Potential: Compounds like N-(2-(1H-indol-3-yl)ethyl) derivatives demonstrate activity in serotonin-mediated pathways, suggesting applications beyond SCD .

Physicochemical Properties

  • Metabolic Stability : Bulky substituents (e.g., tert-butyl) may slow metabolic degradation, whereas electron-withdrawing groups (e.g., Br) could enhance chemical stability .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodSolvent/CatalystYield (%)Reference
Conventional refluxDMF50–91
Microwave-assistedDMF88–97
Hydrazine deprotectionEthanol/CHCl₃60–85

Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • 1H NMR : Confirms proton environments (e.g., acetylphenyl protons at δ 2.5–3.0 ppm, isoindole dioxo groups at δ 7.6–8.2 ppm) .
  • LCMS (ESI) : Validates molecular weight (e.g., m/z 351.4 for [M+H]⁺) .
  • TLC : Monitors reaction progress using mobile phases like ethyl acetate/hexane .
  • Melting point analysis : Ensures consistency (e.g., 278–280°C for related derivatives) .

What storage and handling protocols are recommended for this compound?

  • Storage : Store as a powder at -20°C (stable for 3 years) or 4°C (2 years). Dissolve in DMSO or ethanol for short-term use (-20°C, 1 month) .
  • Handling : Avoid repeated freeze-thaw cycles to prevent degradation. Use inert atmospheres (N₂/Ar) during sensitive reactions .

Advanced Research Questions

How can structural modifications enhance bioactivity or pharmacokinetic properties?

  • Sulfonamide/sulfonate derivatives : Improve solubility and target affinity (e.g., N-cyclohexyl-morpholinoethoxy modifications in related compounds) .
  • Isoindole ring substitutions : Introducing electron-withdrawing groups (e.g., nitro, chloro) may modulate enzyme inhibition (e.g., PARP1 IC₅₀ = 97 nM in analogs) .
  • Propanamide linker optimization : Adjusting chain length or branching to enhance blood-brain barrier penetration (e.g., anticonvulsant derivatives in ).

Q. Table 2: Bioactivity of Structural Analogs

ModificationTarget/ActivityReference
Sulfonamide additionAnticancer (IC₅₀ < 10 µM)
Fluorinated ethylNeuroprotective (mGluR)
Hydrazide derivativesAnticonvulsant

What strategies resolve contradictions in biological data across studies?

  • Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer tests) and assay conditions (e.g., MTT vs. SRB) .
  • Metabolite profiling : Identify degradation products (e.g., hydrazine byproducts in ) that may interfere with activity.
  • Dose normalization : Use allometric scaling for in vivo studies (e.g., mg/m² conversion from ’s tables) .

How can computational modeling predict target interactions?

  • Molecular docking : Simulate binding to PARP1 or mGluR using software like AutoDock (based on analogs in ).
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

What experimental designs validate mechanistic hypotheses (e.g., enzyme inhibition)?

  • Enzyme kinetics : Measure Vₘₐₓ and Kₘ shifts via spectrophotometry (e.g., NAD⁺ depletion in NAMPT inhibition assays) .
  • Competitive binding assays : Use fluorescent probes (e.g., FITM derivatives in ) to quantify receptor occupancy.
  • Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target specificity .

Methodological Notes

  • Contradictions in evidence : Microwave synthesis consistently outperforms conventional methods in yield but may require optimization for scalability .

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